Diethylthiophosphate

Beschreibung

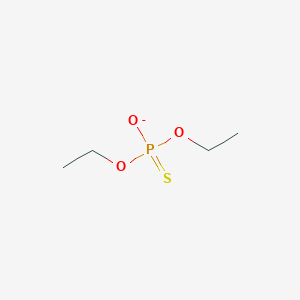

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

diethoxy-oxido-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H,5,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUWKAXTAVNIJR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)([O-])OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3PS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for O,o Diethyl Thiophosphate and Its Derivatives

Established Reaction Pathways for O,O-Diethyl Thiophosphate Synthesis

The synthesis of O,O-diethyl thiophosphate and its derivatives can be achieved through several established reaction pathways, primarily involving nucleophilic substitution reactions, base-induced rearrangements, and other alternative routes. These methods offer versatility in accessing a range of phosphorothioate (B77711) compounds.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a cornerstone in the synthesis of O,O-diethyl thiophosphate and its derivatives. These approaches typically involve the reaction of a phosphorus-containing electrophile with a suitable nucleophile or vice versa.

Diethyl phosphite (B83602) is a versatile precursor in the synthesis of O,O-diethyl thiophosphate. One common method involves the reaction of diethyl phosphite with alkyl halides in the presence of a mixture of triethylamine (B128534), sulfur, and alumina (B75360) under solvent-free conditions, often accelerated by microwave irradiation. beilstein-journals.orgbeilstein-journals.org This one-pot reaction provides a direct route to phosphorothioates. beilstein-journals.orgnih.gov The reaction proceeds through the formation of triethylammonium (B8662869) O,O'-diethyl thiophosphate, which then reacts with the alkyl halide. beilstein-journals.orgbeilstein-journals.org

Another approach utilizes a mixture of ammonium (B1175870) acetate (B1210297), sulfur, and acidic alumina with diethyl phosphite and alkyl halides under microwave irradiation, which also yields phosphorothioates in moderate to good yields. researchgate.net This method is effective for both alkyl chlorides and bromides. researchgate.net The reaction of diethyl phosphite with sulfur in the presence of ammonium hydrogen carbonate can produce ammonium O,O'-diethyl thiophosphate in quantitative yield, which can then be reacted with electrophiles like benzyl (B1604629) halides to form S-alkylated products. beilstein-journals.orgbeilstein-journals.org

| Reagents | Conditions | Product | Yield |

| Diethyl phosphite, Alkyl halides, Triethylamine, Sulfur, Alumina | Solvent-free, Microwave irradiation | Phosphorothioates | Moderate to Good |

| Diethyl phosphite, Alkyl halides, Ammonium acetate, Sulfur, Acidic alumina | Solvent-free, Microwave irradiation | Phosphorothioates | 75-90% |

| Diethyl phosphite, Sulfur, Ammonium hydrogen carbonate | Reflux in Ethyl acetate/Diethyl ether | Ammonium O,O'-diethyl thiophosphate | Quantitative |

This table summarizes various methods for synthesizing phosphorothioates from diethyl phosphite.

In the synthesis of biologically relevant thiophosphate derivatives, 5'-iodo nucleosides serve as key precursors. nih.gov For instance, the reaction of a 5'-iodo nucleoside with O,O-diethyl thiophosphate potassium salt in anhydrous acetonitrile (B52724) with triethylamine as a base affords the corresponding 5'-S-phosphorothioate diester. nih.gov This reaction typically proceeds at room temperature over several hours.

The synthesis of the 5'-iodo nucleoside precursor itself is often achieved by treating the parent nucleoside with triphenylphosphine, iodine, and imidazole (B134444) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov Subsequent deprotection steps, if necessary, can yield the final target molecules. For example, deprotection of an acetonide group can be achieved using aqueous trifluoroacetic acid or an acidic Dowex-50 resin. nih.gov

| Reactants | Reagents/Conditions | Product |

| 5'-Iodo nucleoside, O,O-Diethyl thiophosphate potassium salt | Acetonitrile, Triethylamine, Room Temperature | 5'-S-phosphorothioate diester |

| Nucleoside | Triphenylphosphine, Iodine, Imidazole in THF | 5'-Iodo nucleoside |

This table outlines the synthesis of 5'-S-phosphorothioate diesters using 5'-iodo nucleosides.

Base-Induced Rearrangement Mechanisms

Base-induced rearrangements, particularly the phospho-Fries rearrangement, provide an elegant route to arylthiophosphonates from O,O-diethyl O-aryl thiophosphates. tandfonline.comresearchgate.net This reaction involves the migration of the diethyl thiophosphonate group and is typically induced by a strong base like n-butyllithium (n-BuLi). tandfonline.com The rearrangement can be either a google.com or shift, depending on the substrate. tandfonline.comresearchgate.net

For phenol (B47542) derivatives, the reaction proceeds via an initial ortho-metallation followed by an immediate rearrangement, even at low temperatures like -78°C. tandfonline.com In the case of pyrrole (B145914) derivatives, a google.com rearrangement occurs. The initial deprotonation happens at a higher temperature (around -35 to -40°C), and the subsequent rearrangement is slower, allowing for the characterization of the lithiated intermediate. tandfonline.com This method is advantageous as it utilizes more stable P(V) intermediates compared to traditional methods that often rely on air- and water-sensitive P(III) species. tandfonline.com

Alternative Synthetic Routes and Precursor Preparation

Alternative methods for synthesizing O,O-diethyl thiophosphate and its derivatives often focus on different starting materials and reaction strategies. A common industrial method involves the reaction of phosphorus pentasulfide (P₂S₅) with ethanol (B145695) to produce O,O-diethyl dithiophosphate (B1263838). google.com This intermediate can then be chlorinated to yield O,O-diethyl chlorothiophosphate, a versatile reagent for further synthesis. google.com

Another approach involves the direct cross-coupling of thiols (RS-H) with H-phosphonates like diethyl phosphite under oxidative conditions. rhhz.net Multicomponent reactions utilizing elemental sulfur (S₈) have also been developed to access thiophosphates. rhhz.net Furthermore, a novel electrophilic reagent, S-(1,3-dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate (SDDP), has been developed for the direct introduction of the S-P(O)(OEt)₂ moiety onto electron-rich molecules like ketones, indoles, and thiols. rhhz.net The SDDP reagent itself is synthesized from readily available starting materials, with the first step being the conversion of phthalimide (B116566) to its N-chloro derivative using trichloroisocyanuric acid (TCCA). rhhz.net

Optimization Strategies in O,O-Diethyl Thiophosphate Synthesis

Optimizing the synthesis of O,O-diethyl thiophosphate and its derivatives is crucial for improving yields, purity, and process efficiency. Key strategies include the use of catalysts, post-synthesis purification techniques, and careful control of reaction conditions.

In the industrial production of O,O-diethyl chlorothiophosphate from O,O-diethyl dithiophosphate, a post-chlorination step is often employed. google.com After the initial chlorination, a catalyst such as phosphorus trichloride (B1173362) (PCl₃) or triethyl phosphite is added, and the reaction is continued at an elevated temperature (90-110°C) to convert residual byproducts and improve the purity of the final product to over 99%. google.com

In nucleophilic substitution reactions, the choice of base and solvent can significantly impact the outcome. For instance, in the reaction of 5'-iodo nucleosides with O,O-diethyl thiophosphate potassium salt, triethylamine is used to neutralize acidic byproducts that could lead to side reactions and lower yields. However, challenges such as the formation of byproducts like diethyl phosphate (B84403) and low yields due to competing reactions can still occur.

For reactions involving diethyl phosphite under microwave irradiation, the use of a solid support like acidic alumina can enhance reaction efficiency and simplify product isolation. researchgate.net The solvent-free nature of these reactions also contributes to a more environmentally friendly process. beilstein-journals.orgbeilstein-journals.org

Influence of Solvent Systems and Reaction Conditions

The choice of solvent and the precise control of reaction conditions, such as temperature and time, are critical factors that significantly impact the outcome of O,O-diethyl thiophosphate synthesis. Reactions are often conducted under anhydrous conditions to prevent hydrolysis of reactive intermediates. derpharmachemica.com

The synthesis of O,O-diethyl thiophosphate derivatives can be performed in a range of solvent systems. For instance, nucleophilic substitution reactions using O,O-diethyl thiophosphate potassium salt to produce phosphorothioate derivatives are effectively carried out in anhydrous acetonitrile. Protic solvents like methanol (B129727) are also employed, particularly in reactions involving derivatives like O,O-diethylchlorothiophosphate. derpharmachemica.com

Recent advancements have explored solvent-free reaction conditions to develop more environmentally friendly protocols. mdpi.comresearchgate.net One such method involves the one-pot reaction of diethyl phosphite with alkyl halides in the presence of ammonium acetate, sulfur, and acidic alumina under microwave irradiation, which proceeds without any solvent. researchgate.net Another green approach uses the reaction of dialkylphosphites with disulfides, achieving nearly quantitative yields by simply heating the mixture at 50-70 °C without any solvent or catalyst. mdpi.com

Temperature control is paramount for achieving high yields and minimizing side reactions. ccsenet.org In the synthesis of O,O-diethyl acrylamide (B121943) phosphonate (B1237965), for example, maintaining a low temperature range of 0–5 °C is crucial, as higher temperatures can negatively affect the yield and lead to the formation of byproducts. ccsenet.org Conversely, some processes for preparing derivatives like O,O-diethyl thiophosphoryl chloride involve a staged temperature approach, with an initial low-temperature reaction followed by a high-temperature phase to ensure complete conversion. patsnap.com Reaction temperatures for the formation of O,O-diethyl dithiophosphate, a common precursor, are typically controlled between 60-80°C to facilitate the removal of hydrogen sulfide (B99878) gas while preventing side reactions that occur at higher temperatures.

| Derivative/Target | Solvent System | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Phosphorothioate Derivatives | Anhydrous Acetonitrile | Room temperature, 22 hours | Effective for nucleophilic substitution using the potassium salt of O,O-diethyl thiophosphate. | |

| S-alkyl phosphorothioates | Solvent-free | Microwave irradiation | A one-pot, efficient method using diethyl phosphite, alkyl halide, ammonium acetate, sulfur, and alumina. | researchgate.net |

| Phosphorothioates | Solvent-free | Heating at 50-70 °C | A catalyst-free, green method involving the reaction of dialkylphosphites with disulfides. | mdpi.com |

| O,O-diethyl acrylamide phosphonate | Not specified | 0–5 °C | Strict temperature control is essential to maximize yield and prevent byproduct formation. | ccsenet.org |

| Organophosphorus derivatives | Methanol | Reflux for 10-18h | Used for the reaction of O,O-diethylchlorothiophosphate with hydrazones. | derpharmachemica.com |

Role of Catalysts and Additives

Catalysts and additives play a pivotal role in enhancing reaction rates, improving yields, and increasing the purity of O,O-diethyl thiophosphate and its derivatives. These agents can range from basic compounds that act as acid scavengers to specialized catalysts that facilitate specific transformations.

In many syntheses, bases are added to neutralize acidic byproducts. Triethylamine is commonly used as an acid-binding agent in reactions conducted in acetonitrile or under solvent-free conditions. beilstein-journals.org Similarly, pyridine (B92270) is used as a base when the reaction is carried out in methanol. derpharmachemica.com

For the synthesis of O,O-diethyl thiophosphoryl chloride from its dithiophosphate precursor, post-chlorination refinement is enhanced by catalysts. Compounds like phosphorus trichloride (PCl₃) or triethyl phosphite (P(OEt)₃) are added at elevated temperatures (90–110°C) to help eliminate sulfur byproducts and improve purity. Phosphorus trichloride, in particular, demonstrates high catalytic activity. In other preparations, small quantities of activators like cuprous chloride (CuCl) can significantly improve yields and reduce reaction times. ccsenet.org The use of acidic alumina as a solid support has also been reported to facilitate reactions under solvent-free, microwave-assisted conditions. researchgate.net

| Catalyst/Additive | Function | Reaction | Impact | Reference |

|---|---|---|---|---|

| Triethylamine | Base / Acid Scavenger | Synthesis of phosphorothioates | Neutralizes acidic byproducts. | beilstein-journals.org |

| Pyridine | Base / Acid Scavenger | Synthesis of organophosphorus derivatives from O,O-diethylchlorothiophosphate | Neutralizes HCl produced during the reaction. | derpharmachemica.com |

| Phosphorus Trichloride (PCl₃) | Catalyst | Post-chlorination refinement of O,O-diethyl thiophosphoryl chloride | Yield: 92.4%, Purity: 99.52%. Eliminates sulfur byproducts. | |

| Triethyl Phosphite (P(OEt)₃) | Catalyst | Post-chlorination refinement of O,O-diethyl thiophosphoryl chloride | Yield: 91.8%, Purity: 99.48%. Alternative catalyst for sulfur removal. | |

| Cuprous Chloride (CuCl) | Activator | Synthesis of O,O-diethyl acrylamide phosphonate | Increases yield to 75% and reduces reaction time. | ccsenet.org |

| Acidic Alumina | Solid Support / Catalyst | Solvent-free synthesis of thiophosphates | Enables efficient reaction under microwave irradiation. | researchgate.net |

Control of Chemo- and Regioselectivity (e.g., S-Alkylation vs. O-Acylation)

The O,O-diethyl thiophosphate anion is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: a "soft" sulfur atom and a "hard" oxygen atom. The principles of Hard and Soft Acids and Bases (HSAB) are fundamental to controlling the chemo- and regioselectivity of its reactions. beilstein-journals.orgsit.edu.cn The reaction outcome—whether substitution occurs at the sulfur (S-alkylation) or oxygen (O-acylation)—is determined by the nature of the electrophile. beilstein-journals.orgresearchgate.net

Studies have shown that reacting the ammonium salt of O,O-diethyl thiophosphate with soft electrophiles, such as benzyl halides, results exclusively in the formation of the S-alkylation product (S-benzyl O,O'-diethyl phosphorothioate). beilstein-journals.orgbeilstein-journals.org This selectivity holds true across a variety of aprotic and protic solvents. beilstein-journals.org

In contrast, when the thiophosphate anion is reacted with a hard electrophile, such as benzoyl chloride, the reaction proceeds via O-acylation, yielding the O-acylation product (benzoyl O,O'-diethyl phosphorothioate). beilstein-journals.orgresearchgate.netbeilstein-journals.org This demonstrates that by choosing an electrophile with the appropriate hardness, the reaction can be precisely directed to either the sulfur or the oxygen atom, allowing for the selective synthesis of either phosphorothioates or thiophosphoric acid esters, respectively.

| Electrophile | HSAB Classification | Product Type | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Benzyl Halides (e.g., Benzyl Bromide) | Soft | S-Alkylation | Phosphorothioate | beilstein-journals.orgbeilstein-journals.org |

| Alkyl Tosylates | Soft | S-Alkylation | Phosphorothioate | beilstein-journals.org |

| Benzoyl Chloride | Hard | O-Acylation | Phosphorothioate Ester (O-Acyl) | beilstein-journals.orgbeilstein-journals.org |

Purification and Isolation Techniques for O,O-Diethyl Thiophosphate

The purification and isolation of O,O-diethyl thiophosphate and its derivatives are essential steps to ensure the final product meets the required purity standards. A combination of chromatographic and crystallization-based methods is typically employed.

Chromatographic Separation Methodologies

Chromatography is a powerful technique for purifying organophosphorus compounds. Silica (B1680970) gel column chromatography is a widely used method for the purification of crude products, such as phosphorothioate derivatives synthesized via nucleophilic substitution. The crude material is loaded onto a silica gel column, and impurities are separated by eluting with an appropriate solvent system.

For analytical purposes and preparative separations, High-Performance Liquid Chromatography (HPLC) is utilized. sielc.com A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can effectively separate O,O-diethyl dithiophosphate and its impurities. sielc.com This method is scalable and can be adapted for isolating impurities in larger batches. sielc.com

Gas chromatography (GC) is also standard for analysis, often coupled with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD). For GC analysis, compounds may be derivatized, for instance into pentafluorobenzyl esters, to improve their volatility and sensitivity. oup.com Solid Phase Extraction (SPE) can be used as a preliminary purification or cleanup step before instrumental analysis, for example, using SPE CN columns to purify urinary extracts. oup.com

Recrystallization and Solvent Evaporation Strategies

Solvent evaporation is a fundamental first step in the work-up of many synthesis reactions. After a reaction is complete, the solvent is typically removed under reduced pressure to yield the crude product, which can then be subjected to further purification.

Recrystallization is a common and effective method for purifying solid compounds or their salts. rubingroup.orgtifr.res.in The principle relies on the differential solubility of the compound and impurities in a specific solvent at different temperatures. mt.com The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the mother liquor. rubingroup.org The selection of an appropriate solvent or a pair of solvents (cosolvents) is critical for successful recrystallization. rubingroup.org

In industrial processes, specific crystallization techniques are used to remove byproducts. For example, in the synthesis of O,O-diethyl thiophosphoryl chloride, the reaction mixture is cooled to 10°C to crystallize byproduct sulfur, which is then removed by centrifugation before the final product is purified by distillation. The potassium salt of O,O-diethyl thiophosphate itself is a crystalline solid and can be purified through recrystallization.

Chemical Reactivity and Mechanistic Investigations of O,o Diethyl Thiophosphate

Hydrolytic Transformations of O,O-Diethyl Thiophosphate

The hydrolysis of O,O-diethyl thiophosphate is a critical process, influencing its environmental fate and persistence. The stability of such compounds is influenced by the nature of the alkyl groups, with ethyl derivatives generally showing greater hydrolytic stability than their methyl counterparts due to the electron-donating properties of the larger alkyl groups.

Kinetics and Factors Influencing Hydrolysis

The rate of hydrolysis of organophosphorus compounds, including O,O-diethyl thiophosphate, is significantly affected by factors such as pH, temperature, and the presence of catalysts. researchgate.net Generally, hydrolysis follows first-order kinetics. researchgate.net For instance, the hydrolysis of related organophosphorus pesticides is faster under alkaline conditions and at higher temperatures. researchgate.net

In a study on the hydrolysis of zinc(II) O,O-diethyl dithiophosphate (B1263838) (a related compound that produces O,O-diethyl thiophosphate as an intermediate), the rate constant for the hydrolysis of the initial compound was determined to be 2.35 × 10⁻⁴ s⁻¹ at 85°C in a 1,2-dimethoxyethane (B42094) solution. rsc.org The subsequent hydrolysis of an intermediate, thiophosphoric acid, proceeded with a rate constant of 0.78 × 10⁻⁵ s⁻¹. rsc.org The rate of hydrolysis is also structure-dependent; for example, dithiophosphates synthesized from different alcohols exhibit vastly different hydrolysis rates. acs.org

The presence of metal ions can also influence hydrolysis rates. A study comparing the hydrolysis of nickel(II), cadmium(II), and zinc(II) bis(O,O-diethyl dithiophosphate) found that the nickel(II) complex hydrolyzed about one hundred times slower than the zinc(II) and cadmium(II) complexes. psu.edu This difference was attributed to the strength of the metal-sulfur bond, suggesting that hydrolysis can be initiated by the attack of water at the metal center. psu.edu

Table 1: Kinetic Data for Hydrolysis of Related Thiophosphates

| Compound/Intermediate | Condition | Rate Constant (k) | Reference |

| Zinc(II) O,O-diethyl dithiophosphate | 85°C in 1,2-dimethoxyethane | 2.35 × 10⁻⁴ s⁻¹ | rsc.org |

| Thiophosphoric acid | 85°C in 1,2-dimethoxyethane | 0.78 × 10⁻⁵ s⁻¹ | rsc.org |

This table presents kinetic data for the hydrolysis of a related compound and one of its intermediates, providing insight into the reaction rates.

Product Analysis of Hydrolytic Pathways

Hydrolysis of O,O-diethyl thiophosphate and related compounds yields a variety of products depending on the reaction conditions. The primary pathway for the hydrolysis of O,O-diethyl dithiophosphate at 85°C in the presence of excess water involves the formation of phosphoric acid through several intermediates. These intermediates include O,O-diethyl S-hydrogen dithiophosphate and thiophosphoric acid. rsc.org

Byproducts of this hydrolysis can include O-ethyl O,O-dihydrogen phosphorothioate (B77711) and ethyl dihydrogen phosphate (B84403). rsc.org In the hydrolysis of the pesticide phorate (B1677698), O,O-diethyl dithiophosphate was identified as a dominant phosphorus-containing product. acs.org The presence of a co-solvent like DMSO can slow down the hydrolysis process. acs.org In aqueous solutions, the hydrolysis of O,O-diethyl thiophosphate potassium salt leads to the formation of diethyl phosphate and other products.

Oxidation Reactions of the Thiophosphate Moiety

The thiophosphate moiety (P=S) in O,O-diethyl thiophosphate is susceptible to oxidation. noaa.gov Partial oxidation by oxidizing agents can lead to the release of toxic phosphorus oxides. noaa.gov The reaction of O,O-diethyl thiophosphate with strong oxidant radicals like hydroxyl radicals (OH•) can induce the formation of various oxidized products. researchgate.net

In the gas phase, the reaction of OH radicals with O,O,O-triethyl phosphorothioate, a related compound, leads to the formation of diethyl phosphate. acs.org The oxidation of O,O-diethyl phosphorothioate in a carbon tetrachloride solution, likely due to exposure to air, also results in the formation of diethyl phosphate. acs.org The oxidation of O,O-diethyl hydrogen dithiophosphate can lead to the formation of its polysulfides. acs.org

During the degradation of the pesticide parathion (B1678463), which has a O,O-diethyl thiophosphate group, oxidative attack by hydroxyl radicals on the P=S bond is a key pathway, resulting in the formation of its oxon analog (paraoxon). nih.gov

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of O,O-diethyl thiophosphate is characterized by both nucleophilic and electrophilic interactions at the phosphorus center and the associated ethoxy groups.

Mechanisms of Nucleophilic Attack on the Phosphorus Center

Nucleophilic substitution at the thiophosphoryl center (P=S) is a fundamental reaction for this class of compounds. These reactions can proceed through two main mechanisms: a concerted mechanism involving a single pentacoordinate transition state, or a stepwise mechanism that involves a trigonal bipyramidal pentacoordinate intermediate. sapub.org The specific mechanism can depend on the reactants and conditions. sapub.org

The reactivity of the phosphorus center is influenced by the groups attached to it. For instance, the presence of a chlorine atom in O,O-diethyl chlorothiophosphate increases the electrophilicity of the phosphorus, making it more susceptible to nucleophilic attack. In enzymatic hydrolysis, such as that catalyzed by phosphotriesterase, a hydroxide (B78521) ion acts as a nucleophile, attacking the phosphorus center in an SN2-like reaction. nih.gov Theoretical studies using density functional theory support an associative mechanism for the hydrolysis of phosphate esters, where a nucleophile attacks the phosphorus center. rutgers.edu

Substitution Reactions of Ethoxy Groups

The ethoxy groups of O,O-diethyl thiophosphate can be replaced by other nucleophiles. For example, in related phosphonates, ethoxy groups can be substituted by amines or alcohols under basic conditions. vulcanchem.com This type of nucleophilic substitution allows for the synthesis of a variety of modified organophosphorus compounds. vulcanchem.com In the context of the Atherton–Todd reaction, a common method for forming phosphorus--nitrogen or phosphorus-–oxygen bonds, a nucleophilic attack occurs at the phosphorus center, leading to the displacement of a leaving group. beilstein-journals.org

Condensation Reaction Pathways

The O,O-diethyl thiophosphate anion is an ambident nucleophile, possessing two reactive sites: the sulfur (S) and oxygen (O) atoms. This dual reactivity allows it to participate in condensation reactions with various electrophiles, leading to either S-substituted or O-substituted products. The outcome of the reaction is often dictated by the nature of the electrophile, in accordance with Hard and Soft Acid and Base (HSAB) theory.

Studies have shown that the reaction of ammonium (B1175870) O,O'-diethyl thiophosphate with benzyl (B1604629) halides results exclusively in S-alkylation products. researchgate.netbeilstein-journals.org This is a typical reaction where the soft sulfur atom of the thiophosphate anion attacks the soft electrophilic carbon of the benzyl halide. researchgate.net However, when a hard electrophile, such as benzoyl chloride, is used, the reaction proceeds via O-acylation, where the hard oxygen atom of the nucleophile attacks the hard carbonyl carbon of the acyl chloride. researchgate.netbeilstein-journals.org Efforts to react ammonium O,O'-diethyl thiophosphate with benzoyl chloride can be complicated by a faster side reaction where the ammonia (B1221849) from the ammonium salt reacts to form benzamide. researchgate.net To circumvent this, using triethylammonium (B8662869) O,O'-diethyl thiophosphate allows for the successful synthesis of the O-acylation product, benzoyl O,O'-diethyl phosphorothioate. researchgate.netbeilstein-journals.org

Another synthetic route involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite (B83602), sulfur, and a base like triethylamine (B128534) or ammonium acetate (B1210297), often under microwave irradiation and solvent-free conditions, to yield S-alkyl phosphorothioates. beilstein-journals.orgresearchgate.net This method provides an efficient pathway for the S-alkylation of the in-situ generated thiophosphate anion. researchgate.net

Furthermore, O,O-diethyl thiophosphate can react with cyanamide (B42294) derivatives. For instance, its reaction with methyl N-cyano-N-alkyl/arylaminoacetate at elevated temperatures (60°C) under solvent-free conditions yields 2-thiohydantoin (B1682308) derivatives. bibliotekanauki.pl The proposed mechanism involves the electrophilic center in the cyanamide group reacting with the diethyl thiophosphate. bibliotekanauki.pl

The table below summarizes the condensation reaction pathways of O,O-diethyl thiophosphate with different electrophiles.

| Electrophile | Reagent/Salt Form | Reaction Conditions | Product Type | Resulting Compound | Citation(s) |

| Benzyl Halides | Ammonium O,O'-diethyl thiophosphate | Various solvents | S-Alkylation | S-benzyl O,O'-diethyl phosphorothioate | researchgate.netbeilstein-journals.org |

| Benzoyl Chloride | Triethylammonium O,O'-diethyl thiophosphate | - | O-Acylation | Benzoyl O,O'-diethyl phosphorothioate | researchgate.netbeilstein-journals.org |

| Alkyl Halides | Diethyl phosphite, Sulfur, Ammonium Acetate | Microwave, Solvent-free | S-Alkylation | S-alkyl O,O'-diethyl phosphorothioates | researchgate.net |

| Methyl N-cyano-N-alkylaminoacetate | Diethyl thiophosphate | 60°C, Solvent-free | Cyclization/Condensation | 2-Thiohydantoin derivatives | bibliotekanauki.pl |

Redox Chemistry of O,O-Diethyl Thiophosphate

Oxidation Reactions

Partial oxidation of organothiophosphates by oxidizing agents can lead to the formation of toxic phosphorus oxides. noaa.gov Combustion of the compound also yields oxides of phosphorus and sulfur. scbt.com The oxidation of O,O-diethyl dithiophosphate has been shown to produce its corresponding polysulfides. acs.org

More detailed mechanistic studies using pulse radiolysis have elucidated the oxidation pathways with radical species. The oxidation of O,O-diethyl thiophosphate by strong oxidant radicals (like Cl₂⁻•) and mild oxidant radicals (like Br₂⁻•) proceeds via different intermediates. researchgate.net With strong oxidants, the reaction can lead to the formation of a sulfur-centered radical cation (-P-S⁺•), which then reacts to form a disulfide dimer with a characteristic -P-S-S-P- linkage. researchgate.net The proposed reaction scheme involves the recombination of two sulfur-centered radicals. researchgate.net

Electrochemical Behavior

Electrochemical studies on noble-metal electrodes like gold and platinum reveal the redox activity of diethyl dithiophosphate (DTP). journals.co.za DTP can be adsorbed onto these metal surfaces, making them hydrophobic. journals.co.za At sufficiently anodic potentials, DTP is oxidized to its disulfide dimer, (DTP)₂, which is stably sorbed on the electrode surface. journals.co.za

Cyclic voltammetry studies of DTP on a gold electrode in an acetate buffer solution show distinct redox peaks. These peaks indicate the formation and reduction of metal-diethyl dithiophosphate compounds on the electrode surface. journals.co.za

The table below presents the significant peaks observed in the cyclovoltammetric study of diethyl dithiophosphate on a gold electrode.

| Process | Peak Potential (mV vs. SCE) | Citation |

| Anodic Peak 1 | -250 | journals.co.za |

| Anodic Peak 2 | +570 | journals.co.za |

| Cathodic Peak 1 | +300 | journals.co.za |

| Cathodic Peak 2 | -160 | journals.co.za |

| Cathodic Peak 3 | -310 | journals.co.za |

Reduction Reactions

O,O-diethyl thiophosphate and related organothiophosphates are susceptible to reaction with strong reducing agents, such as hydrides. noaa.gov These reactions can lead to the formation of highly toxic and flammable phosphine (B1218219) gas. noaa.gov

Analytical Methodologies for O,o Diethyl Thiophosphate Quantification and Identification

Chromatographic Techniques for O,O-Diethyl Thiophosphate

Chromatography is the cornerstone for the separation and analysis of O,O-diethyl thiophosphate from complex sample mixtures. Both gas chromatography (GC) and liquid chromatography (LC) are widely employed, each offering distinct advantages depending on the sample matrix and analytical objectives. nih.govoup.com

Gas chromatography is a well-established technique for analyzing O,O-diethyl thiophosphate. drawellanalytical.com Due to the polar and non-volatile nature of DETP, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netresearchgate.net A common derivatizing agent is pentafluorobenzyl bromide (PFBB), which transforms dialkyl phosphates into their corresponding pentafluorobenzyl esters. researchgate.netoup.comresearchgate.netnih.gov These derivatives are amenable to separation on capillary columns and can be detected with high sensitivity. drawellanalytical.comoup.com

Several detectors are used in conjunction with GC for DETP analysis. The flame photometric detector (FPD), which is specific for phosphorus-containing compounds, is frequently used and offers excellent sensitivity. researchgate.netoup.comnih.govnih.gov Other detectors include the nitrogen-phosphorus detector (NPD) and the electron capture detector (ECD). researchgate.netepa.gov For confirmation of identity, GC is often coupled with mass spectrometry (MS). researchgate.netresearchgate.net

| Parameter | Condition/Type | Reference |

|---|---|---|

| Derivatization Agent | Pentafluorobenzyl bromide (PFBB) | researchgate.netoup.comnih.gov |

| Column Type | Capillary Column | oup.com |

| Detector | Flame Photometric Detector (FPD) | researchgate.netoup.comnih.gov |

| Nitrogen-Phosphorus Detector (NPD) | epa.gov | |

| Mass Spectrometry (MS) | researchgate.netresearchgate.net |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), provides an alternative to GC for the analysis of O,O-diethyl thiophosphate. A significant advantage of LC-based methods is that they can often analyze polar compounds like DETP directly, without the need for derivatization. nih.gov

Reverse-phase (RP) HPLC is a common mode of separation for DETP. sielc.comsielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry-compatible applications. sielc.comsielc.com The separation is based on the partitioning of DETP between the stationary and mobile phases.

| Parameter | Condition/Type | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Column Example | Inertsil ODS3 C18 | researchgate.net |

| Mobile Phase Components | Acetonitrile (MeCN) and Water | sielc.comsielc.com |

| Acid Modifier (e.g., Phosphoric Acid, Formic Acid) | sielc.comsielc.com |

The coupling of chromatographic separation with mass spectrometry, known as hyphenated techniques, provides powerful tools for the unequivocal identification and highly sensitive quantification of O,O-diethyl thiophosphate.

Gas chromatography-mass spectrometry (GC-MS) is frequently used for the analysis of DETP, especially in complex matrices like urine. researchgate.netnih.gov Following the necessary derivatization step, GC-MS provides high specificity. researchgate.net Analysis is often performed in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant analytical method for monitoring DETP and other dialkyl phosphate (B84403) metabolites in biological fluids. nih.govrsc.org This technique combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov A key advantage is the ability to directly analyze the polar, non-volatile DETP without derivatization, which simplifies sample preparation and reduces analysis time. nih.gov Ultrafast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) has also been developed to further shorten analysis times. nih.gov These methods can achieve very low limits of detection (LOD) and quantification (LOQ), making them suitable for biomonitoring studies in the general population. nih.govrsc.org

| Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| GC-MS | Urine | - | 10 µg/L | researchgate.netnih.gov |

| GC/MS-MS (NCI) | Urine | 0.04 µg/L | - | rsc.org |

| LC-MS/MS | Urine | 2 µg/L | - | researchgate.net |

| UFLC-MS/MS | Urine | 0.0323 ng/mL | 0.0969 ng/mL | nih.gov |

Sample Preparation and Pre-concentration Strategies

Effective sample preparation is a critical step in the analytical workflow for O,O-diethyl thiophosphate. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. researchgate.netresearchgate.netwebsiteonline.cn

Several extraction techniques are employed for the isolation of O,O-diethyl thiophosphate, with the choice depending on the sample matrix and the subsequent analytical method.

Liquid-Liquid Extraction (LLE): This is a conventional method used to extract DETP from aqueous samples into an immiscible organic solvent. nih.govresearchgate.net For instance, after acidification, urine samples can be extracted with solvents like diethyl ether. researchgate.net A study comparing different extraction methods for urinary dialkyl phosphates found LLE to have a high recovery rate, ease of handling, and short extraction time. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample preparation that partitions analytes between a solid sorbent and a liquid phase. websiteonline.cn It is used for extraction, concentration, and cleanup. oup.comresearchgate.net For urinary dialkyl phosphates, SPE columns (e.g., Isolute™ SPE CN) can be used to purify extracts before GC analysis. oup.comresearchgate.net

Molecularly Imprinted Solid-Phase Extraction (MISPE): This is a highly selective sample preparation technique that uses molecularly imprinted polymers (MIPs) as the sorbent. researchgate.netresearchgate.net MIPs are synthetic polymers with custom-made recognition sites that are complementary to the template molecule (in this case, DETP or a structural analog) in shape, size, and functionality. researchgate.netmdpi.com This high selectivity allows for the effective extraction of the target analyte from complex samples like urine, even in the presence of structurally similar compounds. researchgate.netnih.gov An analytical method for DETP in human urine utilized MISPE followed by GC-MS analysis. researchgate.netnih.gov

| Method | Description | Recovery Rate Example | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | 93% - 102% (for various DAPs) | nih.gov |

| Solid-Phase Extraction (SPE) | Extraction and purification using a solid sorbent packed in a cartridge. | 85.8% - 101.0% (purification stage) | oup.comresearchgate.net |

| Molecularly Imprinted Solid-Phase Extraction (MISPE) | Highly selective SPE using molecularly imprinted polymers. | - | researchgate.netnih.gov |

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the chromatographic analysis and detection of O,O-diethyl thiophosphate. nemi.govcardiff.ac.uk The complexity of the sample matrix dictates the extent of cleanup required. cardiff.ac.uk

For example, EPA Method 622.1, which details the determination of thiophosphate pesticides in wastewater, provides a Florisil column cleanup procedure. epa.gov This procedure uses a series of solvents with increasing polarity to elute different fractions from the Florisil column, separating the pesticides from interferences. epa.gov Similarly, SPE cartridges are commonly used not just for extraction but also for the subsequent cleanup of sample extracts before analysis. researchgate.net

Derivatization Chemistry for Enhanced Detection

Chemical derivatization is a fundamental step in the analysis of DETP, particularly for gas chromatography (GC)-based methods. The process involves converting the polar analyte into a more volatile and thermally stable derivative, which improves its chromatographic behavior and detection sensitivity. Several derivatization approaches have been developed, each with specific advantages for the analysis of DETP.

Alkylation to form pentafluorobenzyl (PFB) esters is a widely used derivatization technique for organophosphates like DETP. The reaction typically employs pentafluorobenzyl bromide (PFB-Br) as the derivatizing agent. researchgate.netnih.gov This reagent reacts with the acidic proton of DETP, substituting it with a pentafluorobenzyl group. nih.govresearchgate.net The resulting PFB derivative is highly volatile and possesses strong electron-capturing properties, making it ideal for sensitive detection by GC with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS), particularly in the negative chemical ionization (NCI) mode. nih.govnih.gov

The derivatization is often performed using a phase-transfer catalyst (PTC) in a two-phase system, where the deprotonated DETP in the aqueous phase reacts with PFB-Br in an organic solvent like toluene. semanticscholar.orgsigmaaldrich.com Reaction conditions, such as temperature and time, are optimized to maximize derivatization yield. For instance, one method involves derivatization with a 3% PFB-Br solution at room temperature for one hour. researchgate.net Another study on rabbit fecal samples reported alkylating DETP to its pentafluorobenzyl ester through a phase transfer reaction, noting that the yield is dependent on the reaction time. researchgate.netnih.gov This method demonstrated good recoveries for DETP, ranging from 92-106% over a concentration range of 0.05 to 5 µg/g. researchgate.netnih.gov

| Derivatization Agent | Analyte | Matrix | Key Findings | Reference |

| Pentafluorobenzyl bromide (PFB-Br) | O,O-diethyl thiophosphate (DETP) | Fecal Samples | Recoveries of 92-106% were achieved. Derivatization yield is dependent on reaction time. | researchgate.netnih.gov |

| Pentafluorobenzyl bromide (PFB-Br) | DETP and Diethyl dithiophosphate (B1263838) (DEDTP) | Human Urine | Reaction with 3% PFB-Br solution at room temperature for 1h. Method was linear from 10 to 500 µg/L. | researchgate.net |

Silylation is one of the most common derivatization techniques for GC-MS analysis of polar compounds. semanticscholar.org This process replaces the active hydrogen in DETP with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, which increases the volatility and thermal stability of the analyte. semanticscholar.orgyoutube.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). semanticscholar.org The reaction with BSTFA introduces a TMS group, while MTBSTFA adds a TBDMS group. TBDMS derivatives are generally more stable against hydrolysis compared to TMS derivatives. semanticscholar.org The choice of reagent and reaction conditions can be tailored to the specific analytical needs. Silylation allows for the effective analysis of organophosphorus acids by GC-MS, converting them into derivatives suitable for the technique and sometimes enhancing their detection. semanticscholar.orgresearchgate.net

| Derivatization Agent | Abbreviation | Silyl Group | Key Features | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common reagent for installing the TMS group. | semanticscholar.org |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Provides TBDMS derivatives with higher stability towards hydrolysis than TMS derivatives. | semanticscholar.org |

Methylation is another effective derivatization strategy for DETP and other organophosphorus acids prior to GC-MS analysis. This technique involves the addition of a methyl group, which neutralizes the acidic proton and increases volatility. While diazomethane (B1218177) has been widely used, its explosive nature and health hazards have prompted the evaluation of safer alternatives. nih.gov

Alternative methylation procedures include the use of trimethylsilyldiazomethane (B103560) (TMSD), trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO), and thermally assisted methylation (TAM) with reagents like trimethylphenylammonium hydroxide (B78521) (TMPAH) and trimethylsulfonium (B1222738) hydroxide (TMSH). semanticscholar.orgnih.govmdpi.com TAM, for instance, can be followed by silylation in the same sample without requiring additional preparation steps. nih.gov These methods have been successfully applied to the analysis of various scheduled acids under the Chemical Weapons Convention, demonstrating their utility for organophosphorus compounds. nih.govnih.govresearchgate.net

For liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, derivatization can be used to enhance ionization efficiency and, consequently, detection sensitivity. Cationic derivatization is a powerful strategy for acidic compounds like DETP, which are typically analyzed in negative ion mode. By introducing a permanently positively charged moiety (a cationic tag), the analyte can be analyzed in the more sensitive and often more specific positive electrospray ionization (ESI) mode. nih.govresearchgate.net

One such reagent is N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B). nih.govresearchgate.net Derivatization of DETP with CAX-B is conducted in acetonitrile with potassium carbonate at elevated temperatures (e.g., 70°C for 1 hour). nih.gov This approach has been shown to dramatically increase the limits of identification by one to over two orders of magnitude. For a panel of organophosphorus acids including DETP, limits of identification improved from 1–10 ng/mL for the underivatized acids to 0.02–0.2 ng/mL for the CAX-B derivatives when analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This strategy is beneficial for screening and identifying target OP acids in various matrices. nih.govresearchgate.netmdpi.com

Isotopic Dilution and Internal Standardization in Quantification

To ensure the accuracy and precision of quantitative analysis, especially when dealing with complex matrices, isotopic dilution and internal standardization are indispensable techniques.

Isotope dilution mass spectrometry (IDMS) is considered a definitive method for quantification. nih.gov It involves spiking the sample with a known amount of an isotopically labeled version of the analyte (e.g., DETP labeled with deuterium (B1214612) or ¹³C). The labeled standard behaves almost identically to the native analyte during sample preparation, extraction, derivatization, and chromatographic analysis. nih.govnih.gov By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, as it corrects for matrix effects and variations in recovery. nih.gov

When isotopically labeled standards are unavailable or cost-prohibitive, a structural analog of the analyte is used as an internal standard (IS). The IS is added to the sample at the beginning of the analytical procedure and is used to correct for variability in extraction and analysis. For the analysis of dialkyl phosphates, including DETP, compounds like dibutyl phosphate (DBP) have been used as internal standards. researchgate.netresearchgate.net The selection of an appropriate IS is critical; it should have similar chemical properties and chromatographic behavior to the analyte of interest and should not be present in the original sample. epa.gov

Method Validation and Performance Characteristics (e.g., Limits of Detection/Quantification)

Rigorous method validation is essential to demonstrate that an analytical method is suitable for its intended purpose. Key performance characteristics that are evaluated include linearity, precision, accuracy, and sensitivity, which is often expressed in terms of the limit of detection (LOD) and the limit of quantification (LOQ). nih.gov

The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov For DETP, these values vary significantly depending on the analytical technique, derivatization strategy, and sample matrix.

For example, an analytical method using molecularly imprinted solid-phase extraction followed by GC-MS analysis of the PFB derivative of DETP in human urine reported a limit of quantification of 10 µg/L (or 10 ng/mL). researchgate.net A highly sensitive UFLC-MS/MS method for urinary dialkyl phosphates reported an LOD of 0.0323 ng/mL and an LOQ of 0.0969 ng/mL for DETP. nih.govmdpi.comnih.gov Another study utilizing a specific aptamer-based biosensor for DETP detection demonstrated a linear range of 0.0001–10 µg/mL with an LOD of 0.007 µg/mL (or 7 ng/mL). researchgate.net Cationic derivatization with CAX-B followed by LC-MS/MS analysis lowered the limits of identification for DETP to the 0.02–0.2 ng/mL range. nih.govresearchgate.net These examples highlight the wide range of sensitivities achievable with different analytical platforms.

| Analytical Method | Analyte | Matrix | LOD | LOQ | Reference |

| UFLC-MS/MS | DETP | Human Urine | 0.0323 ng/mL | 0.0969 ng/mL | nih.govmdpi.comnih.gov |

| MISPE-GC-MS (PFB derivative) | DETP | Human Urine | - | 10 µg/L (10 ng/mL) | researchgate.net |

| Aptamer-based Biosensor | DETP | - | 0.007 µg/mL (7 ng/mL) | - | researchgate.net |

| LC-MS/MS (CAX-B derivative) | DETP | Hair, Concrete, Plant Extracts | 0.02–0.2 ng/mL (Limit of Identification) | - | nih.govresearchgate.net |

Environmental Fate and Transformation Pathways of O,o Diethyl Thiophosphate

Abiotic Degradation Processes

Abiotic degradation involves the chemical transformation of a compound without the intervention of living organisms. For O,O-diethyl thiophosphate, the principal abiotic pathways include hydrolysis, photodegradation, and advanced oxidation processes.

Hydrolysis is a primary mechanism for the degradation of organophosphate pesticides and their metabolites in water and soil. oup.comresearchgate.net The process involves the cleavage of chemical bonds by the addition of a water molecule. researchgate.net The rate of hydrolysis for organophosphates is significantly influenced by pH and temperature. researchgate.net

Studies on parent organophosphates show that their breakdown to form DETP is relatively slow in acidic conditions but accelerates as the pH increases into alkaline ranges. researchgate.netnih.gov For instance, the hydrolysis half-life of parathion (B1678463), which degrades into DETP and 4-nitrophenol, was reported to be 555 days at a pH of 3.1, but only 54 days at a pH of 9.1. nih.gov Similarly, chlorpyrifos (B1668852) is more stable in acidic medium, with its degradation rate increasing with higher pH levels. researchgate.net The DETP molecule itself, a P-containing product of phorate (B1677698) hydrolysis, has been identified as being relatively stable in mixed solvent systems. acs.org Nucleophilic attack by a water molecule or a hydroxide (B78521) ion on the central phosphorus atom is a main driver for the hydrolysis of these compounds. acs.org

Table 1: Effect of pH on Hydrolysis Half-Life of Parathion at 20°C

| pH | Half-Life (Days) |

|---|---|

| 3.1 | 555 |

| 9.1 | 54 |

Data derived from a study on parathion hydrolysis, which produces O,O-diethyl thiophosphate. nih.gov

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov While direct photolysis of some parent organophosphates in water can be very slow, the process can be enhanced by other factors. nih.gov

The mechanism of photodegradation often involves the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.com These radicals can attack the organophosphate molecule, leading to its decomposition. mdpi.com For example, the photodegradation of parathion can be significantly enhanced by the presence of hydrogen peroxide (H₂O₂), which generates hydroxyl radicals upon UV exposure. nih.gov The degradation of organophosphates on surfaces like titanium dioxide (TiO₂) under UV illumination also proceeds through the formation of electron-hole pairs that promote ROS generation. mdpi.com These processes break down the parent pesticide, yielding products that can include O,O-diethyl thiophosphate, which may then undergo further degradation. nih.gov

Advanced Oxidation Processes (AOPs) are engineered water treatment technologies designed to rapidly degrade organic pollutants. mdpi.com These methods are characterized by the in-situ generation of powerful oxidizing agents, most commonly the hydroxyl radical (•OH). mdpi.com AOPs offer a promising solution for the removal of pesticide residues from water sources. mdpi.com

Common AOPs include the use of UV light in combination with hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃), and Fenton-like reactions. mdpi.com Studies on parathion demonstrate the effectiveness of the UV/H₂O₂ process. The hydroxyl radical generated reacts with parathion with a very high second-order reaction rate constant of 9.70 ± 0.45 × 10⁹ M⁻¹ s⁻¹. nih.gov This rapid reaction breaks down the parent molecule into byproducts such as paraoxon (B1678428), 4-nitrophenol, and O,O,O-triethyl thiophosphate. nih.gov The same powerful oxidative species are capable of degrading the initial breakdown products, including DETP, ultimately leading to mineralization into simpler inorganic compounds like phosphate (B84403), sulfate (B86663), nitrate, and carbon dioxide. nih.govresearchgate.net

Biotic Degradation Mechanisms

Biotic degradation relies on the metabolic activities of microorganisms to break down organic compounds. nih.gov This is considered the most significant pathway for the detoxification and removal of many organophosphate compounds from the environment. oup.com

Microorganisms such as bacteria and fungi can utilize organophosphates and their metabolites as a source of essential nutrients like carbon and phosphorus. researchgate.net The primary mechanism of microbial degradation is enzymatic hydrolysis. researchgate.net Enzymes such as phosphotriesterases (also known as organophosphate hydrolases) and phosphodiesterases play a fundamental role by catalyzing the cleavage of the P-O-alkyl and P-O-aryl bonds in these molecules. oup.comnih.gov This initial hydrolytic step is crucial for detoxification. oup.com

A study involving two consortia of bacterial cultures enriched from waste cattle dip solution demonstrated the effective biodegradation of DETP. nih.gov The degradation followed Michaelis-Menten kinetics, and key parameters were determined, highlighting the efficiency of the microbial consortium in breaking down this specific compound. nih.gov

Table 2: Kinetic Parameters for the Microbial Degradation of O,O-Diethyl Thiophosphate

| Parameter | Value | Unit |

|---|---|---|

| Optimum Biomass Concentration | 60 | g/L |

| Optimum pH | 7.5 - 8.0 | - |

| Vₘ (Maximum degradation rate) | 1.52 ± 0.10 | mg/(g-biomass)h |

| Kₘ (Michaelis-Menten constant) | 610 ± 106 | mg/L |

Data from a study on a bacterial consortium degrading DETP. nih.gov

Specific bacterial strains with a high capacity for degrading organophosphates have been isolated and identified. A notable example is Enterobacter strain B-14, which was isolated from an Australian soil. nih.govnih.gov This strain has demonstrated the ability to mineralize the pesticide chlorpyrifos. nih.gov

The degradation pathway employed by Enterobacter strain B-14 involves a two-step process. First, it hydrolyzes chlorpyrifos to produce diethylthiophosphate (DETP) and 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.gov Subsequently, the bacterium utilizes the DETP metabolite as its sole source of carbon and phosphorus for growth and energy. nih.govnih.gov This ability to completely break down not only the parent pesticide but also its primary metabolite makes Enterobacter strain B-14 a strong candidate for use in the bioremediation of sites contaminated with chlorpyrifos and potentially other DETP-producing organophosphates. nih.govsciepub.com

Microbial Degradation Pathways

Role of Specific Microbial Enzymes (e.g., Esterases, Phosphotriesterases)

The initial and most critical step in the detoxification of organophosphorus compounds, including the parent compounds of DETP, is the hydrolysis of the ester bond. This reaction is primarily catalyzed by two main classes of microbial enzymes: esterases and phosphotriesterases.

Esterases: These enzymes, belonging to the hydrolase class, play a crucial role in the biodegradation of a wide range of ester-containing pesticides. They catalyze the cleavage of ester bonds through a nucleophilic attack, a mechanism that is fundamental to the breakdown of many organophosphates. The active sites of these esterases typically contain serine residues that are key to their catalytic function.

Phosphotriesterases (PTEs): Also known as organophosphate hydrolases (OPH), PTEs are highly efficient in hydrolyzing the P-O, P-F, P-S, and P-CN bonds found in various organophosphorus compounds. These enzymes are metalloenzymes, often containing a binuclear metal center in their active site, which facilitates the nucleophilic attack on the phosphorus center of the substrate. One of the most well-studied PTEs is Paraoxonase (PON1), which is recognized as a key enzyme in the metabolism and detoxification of several organophosphates that degrade into DETP. Microbial consortia enriched from environments with a history of pesticide contamination, such as cattle dip solutions, have demonstrated the ability to degrade DETP, indicating the presence of effective enzymatic machinery within these microbial communities. For instance, a bacterial consortium has been shown to degrade DETP following Michaelis-Menten kinetics, with a maximum degradation rate (Vm) of 1.52 ± 0.10 mg/(g-biomass)h and a Michaelis constant (Km) of 610 ± 106 mg/L.

The enzymatic degradation of parent organophosphates like chlorpyrifos by soil microorganisms leads to the formation of primary products including DETP and 3,5,6-trichloro-2-pyridinol (TCP). These are then further broken down into non-toxic metabolites such as CO₂, H₂O, and NH₃.

Gene-level Studies of Degradative Enzymes

The genetic basis for the microbial degradation of organophosphates has been a significant area of research. The most prominent gene identified in this context is the opd (organophosphate-degrading) gene. This gene encodes for phosphotriesterase (OPH), the enzyme responsible for the initial hydrolysis of a broad spectrum of organophosphate pesticides.

The opd gene has been isolated from diverse bacterial species and from geographically distinct locations, suggesting a widespread distribution of this genetic capability in the environment. The genetic and biochemical identity of the OPH enzyme appears to be consistent across different bacterial sources, catalyzing the first step in the degradation pathway. Researchers have successfully sequenced and cloned the opd gene into various organisms to enhance their degradative capabilities. Furthermore, genetic engineering and directed evolution techniques have been employed to modify the gene, aiming to improve the enzyme's activity, stability, and substrate specificity for various organophosphorus pollutants, including chemical warfare agents. While much of the gene-level research has focused on the enzymes that degrade the parent organophosphate compounds, it is this initial enzymatic action that leads to the formation of metabolites like DETP, which are then subject to further microbial degradation.

Enzymatic Mineralization and Biotransformation in Environmental Contexts

The complete breakdown of O,O-diethyl thiophosphate to its basic inorganic constituents—a process known as mineralization—is a crucial aspect of its environmental fate. Microbial enzymes drive this process, transforming the organic phosphorus and sulfur into inorganic phosphate and sulfate, respectively.

Bacterial consortia have been shown to be capable of mineralizing DETP. An enriched consortium from a cattle dip solution, for example, was able to utilize DETP as a source of carbon and energy. This consortium effectively mineralized the compound, converting it into sulfate and phosphate while using the ethyl groups as a carbon source for growth. This demonstrates that under suitable environmental conditions, complete biodegradation of DETP is possible.

The biotransformation of parent organophosphate compounds that lead to the formation of DETP is also a critical consideration. For instance, the degradation of chlorpyrifos by cytochrome P450 enzymes can result in dearylation, yielding DETP and 3,5,6-trichloro-2-pyridinol (TCP). In the soil environment, the rhizosphere—the zone of soil immediately surrounding plant roots—has been identified as a particularly favorable environment for the mineralization of organophosphate insecticides like diazinon (B1670403) and parathion. The presence of root exudates appears to stimulate the cometabolic activity of the soil microbial community. In one study, the mineralization of parathion in rhizosphere soil was significantly higher (17.9% of added radiocarbon) compared to root-free soil (7.8%) over a one-month period. This accelerated degradation in the rhizosphere can shorten the environmental half-life of the parent compounds and, consequently, influence the formation and subsequent fate of metabolites like DETP.

Environmental Partitioning and Mobility Studies

The movement and distribution of O,O-diethyl thiophosphate in the environment are governed by its physical and chemical properties and its interactions with different environmental compartments such as soil, water, and air. As a metabolite of several organophosphate pesticides, its partitioning behavior is a key factor in determining its potential for leaching into groundwater or persisting in the soil.

Adsorption and Desorption Phenomena

The processes of adsorption (binding to soil particles) and desorption (release from soil particles) are critical in controlling the concentration of O,O-diethyl thiophosphate in the soil solution and thus its bioavailability and mobility.

The adsorption of phosphate compounds in soil is often described using isotherm models such as the Freundlich and Langmuir equations. The Freundlich isotherm has been found to be particularly suitable for describing phosphate sorption in a variety of soil types, including tropical soils. This model can account for the heterogeneous nature of soil surfaces. The Freundlich constant (Kf) is influenced by soil properties like clay content and pH.

While specific adsorption/desorption studies for O,O-diethyl thiophosphate are limited, the principles governing phosphate and organophosphate sorption provide valuable insights. The organic carbon content of soil is a primary factor influencing the adsorption of nonionic organic compounds. A higher organic carbon content generally leads to greater adsorption and reduced mobility. Conversely, in soils with low organic carbon, other factors such as clay mineralogy and pH become more dominant in controlling sorption. Given that O,O-diethyl thiophosphate is a charged species at typical environmental pH, its interaction with charged surfaces of clay minerals and organic matter will also be a significant factor in its adsorption-desorption behavior.

The table below summarizes the key factors that are known to influence the adsorption and desorption of organophosphate compounds in the soil environment, which are applicable to O,O-diethyl thiophosphate.

| Factor | Influence on Adsorption/Desorption | Mechanism |

|---|---|---|

| Soil Organic Matter | Increases adsorption, decreases mobility. | Partitioning of the nonpolar parts of the molecule into the organic phase. |

| Clay Content and Type | Increases adsorption, particularly for charged species. | Electrostatic interactions and surface complexation with mineral surfaces. |

| Soil pH | Influences the charge of both the compound and soil surfaces, thereby affecting electrostatic interactions. | Affects the dissociation of the thiophosphoric acid and the surface charge of soil colloids. |

| Presence of other Ions | Can compete for adsorption sites, potentially increasing mobility. | Competitive adsorption for binding sites on soil particles. |

Fundamental Biochemical Interactions of O,o Diethyl Thiophosphate

Molecular Interactions with Enzymes and Proteins in Model Systems

The biochemical impact of organophosphorothioates is largely dictated by their interactions with critical enzymatic and protein targets. These interactions are complex, involving metabolic activation, detoxification, and direct binding events that alter protein conformation and function.

The primary mechanism of action for organophosphate insecticides involves the inhibition of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine. nih.gov Organophosphorothioates, which contain a P=S bond, are generally poor inhibitors of AChE. They require metabolic bioactivation to their corresponding oxon (P=O) analogs, such as paraoxon (B1678428), which are highly potent inhibitors. cdc.gov

The inhibition process occurs when the electrophilic phosphorus atom of the oxon metabolite attacks the nucleophilic serine hydroxyl group within the active site of AChE. cdc.gov This results in the formation of a stable, covalently phosphorylated enzyme that is catalytically inactive. The rate of this phosphorylation is described by the bimolecular inhibitory rate constant (kᵢ). nih.gov Studies comparing different oxons, such as paraoxon (PO) and chlorpyrifos-oxon (CPO), reveal significant differences in their inhibitory potency. nih.gov

Research also suggests the presence of a peripheral binding site on the AChE molecule. When this site is occupied, it may allosterically modulate the active site, reducing the ability of subsequent oxon molecules to bind and phosphorylate the catalytic serine. nih.govcdc.gov This leads to concentration-dependent inhibition kinetics. nih.gov Once inhibited, the phosphorylated AChE can undergo two processes: spontaneous reactivation, where the enzyme is slowly dephosphorylated, or "aging," a chemical rearrangement that results in a more stable, permanently inactive enzyme. stackexchange.com

Data derived from studies on rat brain AChE and human AChE. nih.govcdc.govstackexchange.com

Cytochrome P450 (CYP450) monooxygenases play a critical dual role in the metabolism of organophosphorothioate pesticides. These enzymes catalyze two competing reactions: desulfuration and dearylation. nih.gov

Desulfuration (Bioactivation): This oxidative process converts the P=S bond to a P=O bond, transforming the parent thiophosphate into its highly toxic oxon analog (e.g., parathion (B1678463) to paraoxon). This is considered a bioactivation pathway as it dramatically increases the compound's AChE inhibitory power. nih.gov

Dearylation (Detoxification): This hydrolytic process cleaves the ester bond linking the diethyl thiophosphate moiety to the aromatic leaving group (e.g., p-nitrophenol in the case of parathion). This reaction is a major detoxification pathway, as it prevents the formation of the toxic oxon and yields O,O-diethyl thiophosphate (DETP) and an aromatic alcohol. nih.govwikipedia.org

The balance between these two pathways is a key determinant of the parent compound's toxicity and varies between different pesticides and species. Kinetic studies using rat liver microsomes have quantified the efficiency of these pathways for parathion and chlorpyrifos (B1668852), demonstrating that the higher capacity to detoxify chlorpyrifos via dearylation contributes to its lower acute toxicity compared to parathion. nih.gov

Data from a kinetic analysis of cytochrome P-450 mediated pathways. nih.gov

Paraoxonase 1 (PON1) is a serum esterase synthesized in the liver and associated with high-density lipoproteins (HDL). oatext.com It plays a crucial protective role by hydrolyzing and detoxifying the active oxon metabolites of several organophosphate insecticides. ahajournals.orgnih.gov The enzyme was named for its ability to hydrolyze paraoxon. ahajournals.org

PON1 does not act on the parent phosphorothioates but rather on their activated oxon forms, representing a critical line of defense that prevents the oxons from reaching and inhibiting AChE. nih.gov The catalytic efficiency of PON1 varies significantly depending on the substrate and on genetic polymorphisms within the human population, most notably the Q192R polymorphism. nih.gov The PON1 R192 alloform is significantly more efficient at hydrolyzing paraoxon, while both the R192 and Q192 alloforms are effective at hydrolyzing diazoxon. nih.gov This substrate specificity is a key factor in determining an individual's susceptibility to different organophosphates.

Data based on comparative studies of PON1 alloforms. nih.gov

Role as a Substrate in Xenobiotic Biotransformation Processes in Model Organisms

O,O-diethyl thiophosphate is not an initial xenobiotic but rather a key metabolic product in the biotransformation of larger organophosphorothioate pesticides. nih.gov Its formation is a hallmark of detoxification. The biotransformation of foreign compounds (xenobiotics) typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion. hmdb.ca

DETP is generated through several Phase I pathways, including:

CYP450-mediated dearylation: As described in section 6.1.2, this pathway cleaves the aromatic group from the parent pesticide. nih.gov

Hydrolysis by esterases (A-esterases): Enzymes like PON1 hydrolyze the activated oxon, which can lead to the formation of O,O-diethyl phosphate (B84403), while other esterases can hydrolyze the parent thiophosphate to yield DETP. wikipedia.orghmdb.ca

Glutathione-S-transferase (GST) conjugation: This Phase II pathway can also lead to DETP formation. GSTs conjugate glutathione (B108866) to the parent pesticide, leading to the cleavage of the aromatic group and yielding a glutathione conjugate and DETP. hmdb.ca

Once formed, the highly water-soluble DETP is readily excreted in urine and is often used as a biomarker of exposure to organophosphate pesticides. researchgate.net While DETP represents a detoxified product, some evidence suggests it may undergo further metabolism. nih.gov

In Vitro Model System Investigations of Molecular Mechanisms

In vitro model systems have been indispensable for dissecting the molecular mechanisms of organophosphate metabolism and interaction. These systems allow researchers to study specific enzymatic reactions in a controlled environment, free from the complexities of a whole organism.

Key findings from in vitro investigations include:

Recombinant Enzymes: Studies using specific, recombinantly expressed human CYP450 isoforms have identified the precise enzymes responsible for the desulfuration and dearylation of various pesticides.

Liver Microsomes: The use of liver microsomes, which contain a rich complement of drug-metabolizing enzymes, has been fundamental for determining the kinetic parameters (Kₘ and Vₘₐₓ) of competing activation and detoxification pathways, as demonstrated in studies with rat liver microsomes. nih.gov

Purified Enzymes: Kinetic analyses of AChE inhibition and reactivation have been extensively performed using purified AChE from sources such as electric eels and rat brains. nih.gov These studies have provided precise measurements of inhibition constants and have helped reveal complex mechanisms like allosteric modulation by peripheral site ligands. nih.govcdc.gov

Cell Lines: Investigations using hepatic cell lines have shown that DETP can induce DNA damage. This effect was mitigated by P450 inhibitors, suggesting that even this "detoxified" metabolite might be converted into a more reactive secondary metabolite by cellular enzyme systems under certain in vitro conditions. nih.gov

These model systems continue to be vital for characterizing the biochemical interactions of xenobiotics and their metabolites, providing foundational data for risk assessment and understanding mechanisms of toxicity.

Theoretical and Computational Chemistry Studies of O,o Diethyl Thiophosphate

Electronic Structure and Reactivity Calculations

Computational studies, particularly those employing quantum mechanics, have been pivotal in describing the electronic landscape of O,O-diethyl thiophosphate and its derivatives. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Quantum Mechanical Studies (e.g., DFT, Ab Initio)

Quantum mechanical calculations are a cornerstone for investigating the electronic structure of O,O-diethyl thiophosphate. A variety of methods, including both Density Functional Theory (DFT) and ab initio approaches, have been utilized to achieve accurate theoretical descriptions.

DFT functionals such as B3LYP, BP86, BPW91, M06-2X, and PBE0, along with ab initio methods like Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2), have been applied. nih.gov These calculations often employ a range of Gaussian-type basis sets, including pcS-n, cc-pVnZ, 6-31+G(d), and 311++G(3df,3pd), to ensure accuracy. nih.govresearchgate.net Such studies have been instrumental in interpreting experimental data, for example, by calculating ³¹P NMR chemical shifts to understand the electronic environment of the phosphorus nucleus. nih.govresearchgate.net The choice of functional can be critical; for instance, the M06-2X functional has been used effectively to evaluate the strength of hydrogen bonds in derivatives like O,O′-diethyl N-(2,4,6-trimethylphenyl)thiophosphate. researchgate.net

For more complex scenarios, such as the interaction of O,O'-diethyl dithiophosphate (B1263838) with metals, multi-configurational methods like Complete Active Space Self-Consistent Field (CASSCF) calculations are employed to accurately describe the bonding and electronic structure, particularly the degree of covalency in actinide complexes. researchgate.netacs.org Furthermore, ab initio molecular dynamics simulations have been used to explore reaction pathways, such as the oxidation of O,O-diethyl thiophosphate by radicals. researchgate.net

Table 1: Selected Quantum Mechanical Methods Applied to O,O-Diethyl Thiophosphate and Related Compounds

| Method Type | Specific Method/Functional | Basis Set Example | Application | Reference(s) |

| DFT | B3LYP, PBE0, M06-2X | pcS-4, 6-311++G(d,p) | ³¹P NMR chemical shifts, Electronic structure | nih.gov, researchgate.net, oatext.com |

| DFT | M06-2X | 6-311++G(d,p) | Hydrogen bond evaluation | researchgate.net |

| Ab Initio | HF, MP2 | Iglo-n, cc-pVnZ | ³¹P NMR chemical shifts | nih.gov |

| Ab Initio | CASSCF | - | Bonding analysis in metal complexes | researchgate.net, acs.org |

Bond Energy and Conformational Analysis

The three-dimensional structure and internal dynamics of O,O-diethyl thiophosphate are critical to its function and reactivity. Conformational analysis, supported by computational methods, identifies the most stable arrangements of the molecule's atoms. For the related compound diethyl phosphate (B84403), the trans-gauche-gauche-trans conformation is recognized as a stable form and serves as a model for the nucleic acid phosphodiester backbone. capes.gov.brnih.gov Ab initio calculations have been used to optimize geometries and analyze vibrational modes for such conformers. nih.gov

Theoretical studies on related dithiophosphates have revealed important details about their bonding. Ab initio calculations on zinc dithiophosphates show that the two phosphorus-sulfur bonds are equivalent, with a character that is intermediate between a single and a double bond. researchgate.net This contradicts the simpler model of distinct P=S and P-S bonds. researchgate.net The strength of hydrogen bonds, such as N—H⋯S and N—H⋯π interactions in derivatives, has also been quantified using DFT, showing the N—H⋯S bond to be slightly stronger. researchgate.net Natural Bond Orbital (NBO) analysis is another tool used to study charge transfer interactions within the molecule that contribute to its stability. researchgate.net

Reaction Mechanism Simulations